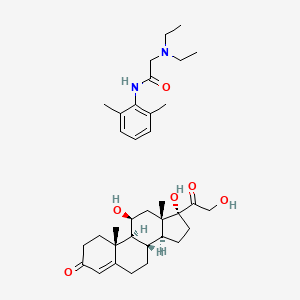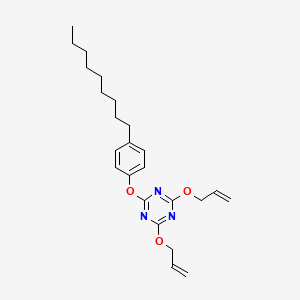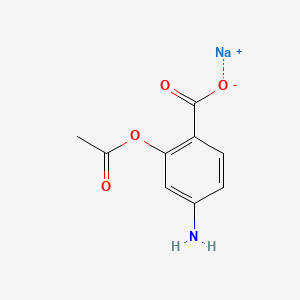![molecular formula C16H25N B12675878 5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine CAS No. 66510-53-0](/img/structure/B12675878.png)
5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” is a complex organic compound that belongs to the class of cyclododeca[b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” typically involves multi-step organic reactions. The process may start with the preparation of a cyclododecane ring, followed by the introduction of a pyridine ring through cyclization reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of such complex compounds may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s large, multi-ring structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclododeca[b]pyridine: A similar compound with a slightly different structure.
Decahydro-2-methylcyclododeca[b]quinoline: Another related compound with a quinoline ring instead of a pyridine ring.
Uniqueness
“5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” is unique due to its specific ring structure and the presence of a methyl group at the 2-position. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
66510-53-0 |
|---|---|
Molecular Formula |
C16H25N |
Molecular Weight |
231.38 g/mol |
IUPAC Name |
2-methyl-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine |
InChI |
InChI=1S/C16H25N/c1-14-12-13-15-10-8-6-4-2-3-5-7-9-11-16(15)17-14/h12-13H,2-11H2,1H3 |
InChI Key |
UOKAAQYLBYQAJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCCCCCCCCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


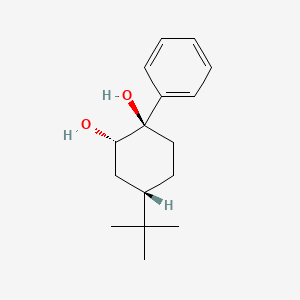

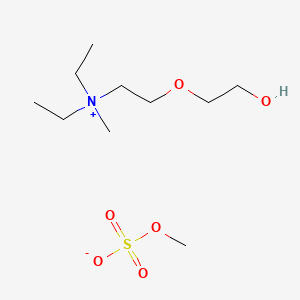


![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)

![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
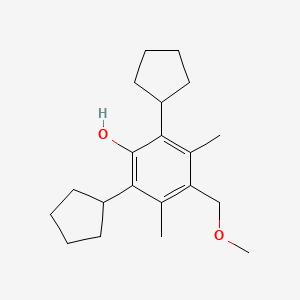
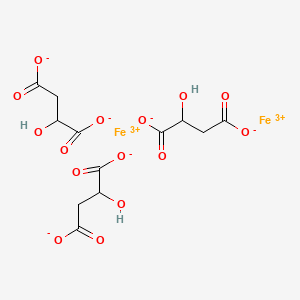
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
